Preliminary Technical Bulletin: 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
Preliminary Technical Bulletin: 1,4-Dibromo-2,3,5,6-tetrachlorobenzene
For the attention of: Researchers, scientists, and drug development professionals.
Introduction and Data Scarcity Assessment
This document serves as a preliminary technical bulletin concerning 1,4-Dibromo-2,3,5,6-tetrachlorobenzene. Initial investigations have identified the Chemical Abstracts Service (CAS) number for this compound as 13074-99-2 . However, it is crucial to note that this is a rare chemical, primarily available for early-stage discovery research. A prominent supplier, Sigma-Aldrich, explicitly states that they do not collect analytical data for this product and that the responsibility for confirming its identity and purity lies with the buyer.
Our extensive search of scientific databases and chemical literature has revealed a significant scarcity of detailed technical information, including established synthesis protocols, comprehensive physicochemical properties, and documented applications for this specific isomer.
Therefore, this guide will first present the limited available data for 1,4-Dibromo-2,3,5,6-tetrachlorobenzene and propose a theoretical synthesis pathway. Subsequently, to fulfill the request for an in-depth technical guide, we will pivot to a comprehensive analysis of the structurally related and well-documented compound, 1,2,4,5-Tetrachlorobenzene (CAS: 95-94-3) , as a representative example.
1,4-Dibromo-2,3,5,6-tetrachlorobenzene: Preliminary Data
| Property | Value | Source |
| CAS Number | 13074-99-2 | |
| Linear Formula | C6Br2Cl4 |
Proposed Synthesis of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene: A Theoretical Approach
Due to the absence of specific literature detailing the synthesis of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene, a plausible synthetic route can be conceptualized based on established principles of electrophilic aromatic substitution. A potential starting material would be 1,2,4,5-tetrachlorobenzene. The direct bromination of this substrate would likely require a Lewis acid catalyst, such as iron(III) bromide (FeBr3), to activate the bromine molecule for electrophilic attack on the electron-rich aromatic ring.
The directing effects of the chlorine atoms would need to be carefully considered to achieve the desired 1,4-dibromo substitution pattern.
Below is a conceptual workflow for this proposed synthesis.
Caption: Conceptual workflow for the proposed synthesis of 1,4-Dibromo-2,3,5,6-tetrachlorobenzene.
In-Depth Technical Guide: 1,2,4,5-Tetrachlorobenzene (CAS: 95-94-3) - A Representative Compound
This section provides a comprehensive overview of 1,2,4,5-tetrachlorobenzene, a compound with a wealth of available data, to illustrate the structure and depth of a full technical guide.
Physicochemical Properties
| Property | Value | CAS Number |
| Molecular Formula | C6H2Cl4 | 95-94-3[1] |
| Molar Mass | 215.88 g/mol | 95-94-3[1] |
| Appearance | Colorless crystalline compound | [1] |
Synthesis of 1,2,4,5-Tetrachlorobenzene
1,2,4,5-Tetrachlorobenzene can be synthesized through the electrophilic halogenation of benzene or certain chlorobenzenes[1]. A common industrial method involves the chlorination of benzene in the presence of a Lewis acid catalyst.
Experimental Protocol: Electrophilic Chlorination of 1,4-Dichlorobenzene
This protocol is a representative example of how a fully substituted chlorobenzene can be synthesized.
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Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube, and a thermometer. The flask is charged with 1,4-dichlorobenzene and a catalytic amount of iron filings.
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Chlorination: Chlorine gas is bubbled through the molten 1,4-dichlorobenzene at a controlled rate. The reaction temperature is maintained to ensure the desired substitution pattern.
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Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the relative amounts of di-, tri-, and tetrachlorinated benzenes.
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Work-up: Upon completion, the reaction mixture is cooled, and excess chlorine is removed by purging with nitrogen. The crude product is then washed with an aqueous solution of sodium hydroxide to neutralize any remaining acidic byproducts, followed by a water wash.
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Purification: The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent (if any) is removed under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1,2,4,5-tetrachlorobenzene.
Caption: Experimental workflow for the synthesis of 1,2,4,5-tetrachlorobenzene.
Applications
Historically, 1,2,4,5-tetrachlorobenzene was utilized in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid[2]. However, this process has been largely discontinued due to the formation of the highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[2].
Safety and Handling
Hazard Summary:
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Contact: Can cause irritation to the skin and eyes.
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Inhalation: Breathing 1,2,4,5-tetrachlorobenzene can irritate the nose and throat.
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Systemic Effects: High exposure may lead to more severe health issues, and it is known to be absorbed through the skin.
Personal Protective Equipment (PPE):
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Gloves: Wear protective gloves. Materials such as Polyvinyl Alcohol and Viton are recommended.
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Eye Protection: Use impact-resistant eye protection with side shields or goggles.
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Clothing: Wear protective clothing to prevent skin contact.
Workplace Controls:
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Ventilation: Use local exhaust ventilation at the site of chemical release.
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Handling: Avoid creating dust. Do not dry sweep.
Conclusion
While the CAS number for 1,4-Dibromo-2,3,5,6-tetrachlorobenzene has been identified, a significant lack of detailed technical information in the public domain prevents the creation of an in-depth guide for this specific compound at this time. The provided theoretical synthesis pathway offers a starting point for its potential laboratory preparation. The detailed guide on the representative compound, 1,2,4,5-tetrachlorobenzene, illustrates the expected depth of information for a well-characterized chemical and serves as a valuable reference for researchers working with related halogenated benzenes.
References
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Cole-Parmer. Material Safety Data Sheet - 1,4-Dibromobenzene, 99%. [Link]
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Chemdox. Safety Data Sheet: 1,4-Dibromobenzene-d4. [Link]
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PubChem. 1,4-Dibromo-2,3,5,6-tetrafluorobenzene. [Link]
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Matrix Fine Chemicals. 1,4-DIBROMO-2,3,5,6-TETRAFLUOROBENZENE | CAS 344-03-6. [Link]
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Cheméo. Chemical Properties of Benzene, 1,4-dibromo-2,3,5,6-tetrafluoro- (CAS 344-03-6). [Link]
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Wikipedia. Tetrachlorobenzene. [Link]
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Wikipedia. 1,4-Dichlorobenzene. [Link]
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PubChem. 1,4-Dibromo-2,3,5,6-tetrakis(4-carboxyphenyl)benzene. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
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PubChem. 1,4-Dibromo-2,3,5,6-tetraiodobenzene. [Link]
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Metathesis. 1,4-Dichlorobenzene: Properties, Applications, and Safety in the Chemical Industry. [Link]
